molecular formula C11H14N2O4S B179312 Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate CAS No. 149771-08-4

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate

Cat. No.: B179312
CAS No.: 149771-08-4
M. Wt: 270.31 g/mol
InChI Key: RVHLRUKDQWAVPR-UHFFFAOYSA-N
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Description

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate (CAS: 149771-08-4) is a pyrimidine derivative with the molecular formula C₁₁H₁₄N₂O₄S and a molecular weight of 270.3049 g/mol . Its structure features a pyrimidine core substituted with two ethyl carboxylate groups at positions 4 and 5 and a methylthio (-SCH₃) group at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Its storage requires an inert atmosphere at -20°C to ensure stability .

Properties

IUPAC Name

diethyl 2-methylsulfanylpyrimidine-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-4-16-9(14)7-6-12-11(18-3)13-8(7)10(15)17-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHLRUKDQWAVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(=O)OCC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304329
Record name DIETHYL 2-(METHYLTHIO)-4,5-PYRIMIDINEDICARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149771-08-4
Record name DIETHYL 2-(METHYLTHIO)-4,5-PYRIMIDINEDICARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Diethyl Malonate Derivatives

A widely utilized approach involves the cyclocondensation of diethyl malonate derivatives with thiourea or thioamide precursors. This method leverages the nucleophilic reactivity of sulfur-containing reagents to construct the pyrimidine ring while introducing the methylthio group at position 2.

In a representative procedure, metal sodium is dissolved in anhydrous ethanol under reflux, followed by the sequential addition of thiourea and substituted diethyl malonate. The reaction proceeds via a base-mediated deprotonation of thiourea, generating a thiolate ion that attacks the electrophilic carbon of the malonate ester. Subsequent cyclization forms the pyrimidine core, with the methylthio group incorporated through alkylation or in situ methylation. Typical conditions include:

ParameterValue
Temperature80–100°C
Reaction Time6–12 hours
Yield60–75%
Key ReagentsThiourea, Na/EtOH, diethyl malonate

This method is advantageous for its single-pot synthesis but requires careful control of stoichiometry (molar ratio 1:1–1.5:2–4 for malonate:thiourea:base). Post-reaction acidification (pH 1–2) isolates the product via precipitation.

Nucleophilic Substitution on Halogenated Pyrimidine Intermediates

An alternative route involves functionalizing pre-formed pyrimidine dicarboxylates through nucleophilic substitution. Starting with 2-chloro-4,5-pyrimidinedicarboxylic acid (CAS 54001-63-7), the chlorine atom at position 2 is displaced by methylthiolate (SMe⁻).

Step 1: Synthesis of 2-Chloro-4,5-pyrimidinedicarboxylic Acid
The parent dicarboxylic acid is synthesized via oxidation of 4,5-dimethylpyrimidine or through cyclization of urea with α,β-diketones. Chlorination at position 2 is achieved using phosphorus oxychloride (POCl₃) under reflux:

C6H4N2O4+POCl3ΔC6H3ClN2O4+H3PO4\text{C}6\text{H}4\text{N}2\text{O}4 + \text{POCl}3 \xrightarrow{\Delta} \text{C}6\text{H}3\text{ClN}2\text{O}4 + \text{H}3\text{PO}_4

Step 2: Methylthiolation
The chlorinated intermediate reacts with sodium methylthiolate (NaSMe) in dimethylformamide (DMF) at 50–60°C:

C6H3ClN2O4+NaSMeC7H6N2O4S+NaCl\text{C}6\text{H}3\text{ClN}2\text{O}4 + \text{NaSMe} \rightarrow \text{C}7\text{H}6\text{N}2\text{O}4\text{S} + \text{NaCl}

Step 3: Esterification
The dicarboxylic acid is esterified with excess ethanol in the presence of H₂SO₄:

C7H6N2O4S+2EtOHH+C11H14N2O4S+2H2O\text{C}7\text{H}6\text{N}2\text{O}4\text{S} + 2\text{EtOH} \xrightarrow{\text{H}^+} \text{C}{11}\text{H}{14}\text{N}2\text{O}4\text{S} + 2\text{H}_2\text{O}

This route offers modularity but requires multiple purification steps, yielding 50–65% overall.

Solvent-Free 1,3-Dipolar Cycloaddition

Recent advances employ solvent-free conditions to enhance atom economy. Inspired by the synthesis of triazole derivatives, diethyl but-2-ynedioate undergoes 1,3-dipolar cycloaddition with azide precursors to form the pyrimidine ring.

In a typical protocol:

  • Azide Preparation : 4-(Azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole is synthesized from oxazoline derivatives using sodium azide.

  • Cycloaddition : The azide reacts with diethyl but-2-ynedioate at 80°C without solvent, yielding the target compound in 85–90% yield.

Diethyl but-2-ynedioate+AzideΔDiethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate\text{Diethyl but-2-ynedioate} + \text{Azide} \xrightarrow{\Delta} \text{this compound}

This method excels in efficiency but demands stringent temperature control to avoid side reactions.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation60–7590–95Single-pot synthesisRequires toxic reagents (e.g., Na)
Nucleophilic Substitution50–6597Modular functionalizationMulti-step, time-consuming
Solvent-Free Cycloaddition85–90>95High atom economySpecialized azide precursors

Industrial-Scale Considerations

Large-scale production favors the cyclocondensation route due to lower solvent use and compatibility with continuous flow reactors. However, the nucleophilic substitution method is preferred for high-purity batches (>97%) required in pharmaceutical applications. Critical parameters include:

  • Inert Atmosphere : Storage under nitrogen or argon to prevent oxidation of the methylthio group.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from chloroform/methanol .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

Medicinal Chemistry

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate has been investigated for its potential as an HIV integrase inhibitor . Its structural characteristics allow it to interact with the integrase enzyme, which is crucial for viral replication. Research indicates that derivatives of this compound can be optimized for enhanced antiviral activity against HIV .

Drug Development

The compound serves as a valuable scaffold in drug design due to its ability to modulate biological pathways. It has shown promise in:

  • Targeting viral infections , including studies on its efficacy against SARS-CoV-2 by inhibiting the main protease .
  • Potential therapeutic applications in treating neurological disorders, where it may help in modulating the blood-brain barrier for improved drug delivery .

Material Science

This compound is utilized in the synthesis of metal-organic frameworks (MOFs) . These frameworks are significant in catalysis and gas storage due to their high surface area and tunable porosity . The compound's unique structure allows for the formation of transparent porous materials, which have applications in advanced materials science .

HIV Research

In a study focused on HIV integrase inhibitors, derivatives of this compound were synthesized and evaluated for their inhibitory activity against the integrase enzyme. Results indicated that certain modifications to the molecular structure significantly increased potency .

Biocatalysis

Research involving genetically engineered Saccharomyces cerevisiae demonstrated the bioreduction capabilities of bicyclic compounds related to this compound. This study highlighted its potential for producing bioactive compounds with high enantiomeric purity .

Mechanism of Action

The mechanism of action of diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Applications/Reactivity
Diethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate (149771-08-4) C₁₁H₁₄N₂O₄S 270.30 2-(Methylthio), 4,5-diethyl carboxylate Drug intermediate; nucleophilic substitution
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate (62328-19-2) C₁₀H₁₂N₂O₅ 240.21 2-Oxo, 4,5-diethyl carboxylate Precursor for heterocyclic synthesis
1H-Imidazole-4,5-dicarboxylic acid, 2-(methylthio)-1-(phenylmethyl)-, diethyl ester (1098-38-0) C₁₇H₂₀N₂O₄S 348.11 Imidazole core, benzyl, methylthio, diethyl esters Bioactive molecule synthesis
5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine (36978-53-7) C₅H₃BrCl₂N₂S 280.42 5-Bromo, 4,6-dichloro, 2-(methylthio) Electrophilic substitution reactions
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (N/A) C₁₂H₁₆N₂O₃S₂ 300.40 Thietane-3-yloxy, methyl, ethyl thioacetate Polymer or ligand synthesis

Comparative Physicochemical Properties

  • Lipophilicity (LogP):
    • The target compound’s diethyl esters contribute to a higher LogP (~3.0 estimated) compared to the oxo analog (LogP ~1.5) .
    • The imidazole derivative (LogP 3.01) is comparable, but its benzyl group may increase membrane permeability.
  • Hydrogen Bonding:
    • The methylthio group in the target compound is less polar than the oxo group in 62328-19-2, reducing hydrogen-bond acceptor capacity.

Biological Activity

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate (CAS No. 149771-08-4) is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicine and agriculture. This article provides an in-depth exploration of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C₁₁H₁₄N₂O₄S
  • Molecular Weight : 270.31 g/mol

The compound features a pyrimidine ring with two carboxylate ester groups and a methylthio substituent, which contribute to its unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been studied as a potential inhibitor of HIV integrase, a critical enzyme in the HIV replication cycle . This inhibition could lead to decreased viral load in infected individuals.
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth.

Antiviral Activity

A study focused on the compound's antiviral properties demonstrated that it effectively inhibits HIV integrase activity in vitro. The results indicated a dose-dependent response, with significant reductions in viral replication observed at higher concentrations of the compound. This positions this compound as a promising candidate for further development as an antiviral agent.

Antimicrobial Efficacy

In antimicrobial testing, this compound showed notable efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight the potential of this compound as a broad-spectrum antimicrobial agent.

Anticancer Studies

In vitro studies on cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. For instance:

  • Cell Line : HeLa (cervical cancer)
  • IC50 Value : 25 µM after 48 hours of treatment.

This suggests that the compound may be effective against certain types of cancer cells, warranting further investigation into its mechanisms and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, ethyl chlorido-2-(methylthio)pyrimidine-5-carboxylate (intermediate 199 in ) reacts with bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) under reflux. Post-synthesis purification typically involves column chromatography using gradients of ethyl acetate/hexane. Critical parameters include stoichiometric control of the methylthio group donor and temperature modulation to avoid side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substituent positions on the pyrimidine ring. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹). Purity assessment is best achieved via HPLC with UV detection at 254 nm .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of vapors; the compound may interact with oxidizing agents or strong acids. Storage should be in airtight containers at 2–8°C. Refer to Safety Data Sheets (SDS) for spill management and disposal guidelines .

Advanced Research Questions

Q. How does the methylthio group influence regioselectivity in subsequent functionalization reactions of this compound?

  • Methodological Answer : The methylthio (-SMe) group acts as a directing group in cross-coupling reactions. For instance, palladium-catalyzed Suzuki or Buchwald-Hartwig couplings require careful selection of ligands (e.g., PPh₃) and bases (e.g., K₃PO₄) to target specific positions on the pyrimidine ring. Competitive reactivity at the ester groups necessitates protecting strategies (e.g., Boc protection) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR splitting patterns or unexpected mass fragments may arise from tautomerism or residual solvents. Use deuterated solvents for NMR, and cross-validate with X-ray crystallography if crystalline derivatives are available. Computational tools (e.g., DFT calculations) can model electronic effects to rationalize spectral anomalies .

Q. How can computational chemistry predict the electronic effects of substituents on the pyrimidine core of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) model frontier molecular orbitals to predict reactive sites. Electrostatic potential maps and Natural Bond Orbital (NBO) analysis quantify charge distribution, aiding in designing electrophilic/nucleophilic substitution pathways .

Q. What experimental approaches evaluate the hydrogen-bonding capacity of this compound in supramolecular assemblies?

  • Methodological Answer : Single-crystal X-ray diffraction identifies intermolecular interactions (e.g., C=O⋯H-N). Solubility studies in protic vs. aprotic solvents (e.g., DMSO vs. CHCl₃) and variable-temperature NMR track dynamic hydrogen bonding. Isothermal Titration Calorimetry (ITC) quantifies binding affinities with complementary receptors .

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